Mesuaxanthona A

Descripción general

Descripción

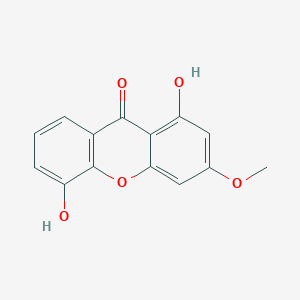

Mesuaxanthone A is a naturally occurring compound belonging to the class of xanthones. It is specifically characterized as 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 5 and a methoxy group at position 3 . Mesuaxanthone A has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other xanthone derivatives.

Biology: Investigated for its role as a plant metabolite and its effects on plant physiology.

Medicine: Exhibits significant antioxidant, anti-inflammatory, and anticancer activities.

Mecanismo De Acción

Target of Action

Mesuaxanthone A is a xanthone with anti-inflammatory activities . It shows typical CNS depressant effects , indicating that its primary targets may be related to the central nervous system and inflammation pathways.

Mode of Action

Its anti-inflammatory and cns depressant effects suggest that it may interact with targets in these pathways to modulate their activity

Biochemical Pathways

Given its anti-inflammatory and CNS depressant effects, it is likely that it impacts pathways related to inflammation and central nervous system function . More research is needed to identify the exact pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Mesuaxanthone A’s action are likely related to its anti-inflammatory and CNS depressant activities . These effects could potentially lead to a reduction in inflammation and a calming effect on the central nervous system.

Análisis Bioquímico

Biochemical Properties

Mesuaxanthone A is known to interact with various biomolecules in biochemical reactions

Cellular Effects

It is known to have anti-inflammatory activities and shows typical Central Nervous System (CNS) depressant effects .

Dosage Effects in Animal Models

The effects of Mesuaxanthone A at different dosages in animal models are not well-studied. It is known that the xanthones from M. ferrea such as Mesuaxanthone A were tested in albino rats through cotton pellet implantation, carrageenan induced hind paw oedema and granuloma pouch tests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mesuaxanthone A typically involves the extraction from the heartwood of Mesua ferrea. The process includes the use of solvents such as petroleum ether, chloroform, and ethanol to isolate the compound . The extraction is followed by purification steps, including chromatography techniques to obtain pure Mesuaxanthone A.

Industrial Production Methods: Industrial production of Mesuaxanthone A is not extensively documented. the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Mesuaxanthone A undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in Mesuaxanthone A can be oxidized to form quinones.

Reduction: The carbonyl group in the xanthone structure can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of xanthones, which may exhibit different pharmacological properties.

Comparación Con Compuestos Similares

Mesuaxanthone B: Another xanthone derivative isolated from Mesua ferrea with similar pharmacological properties.

1,5-Dihydroxyxanthone: Shares structural similarities with Mesuaxanthone A and exhibits comparable biological activities.

Euxanthone 7-methyl ether: Another xanthone derivative with distinct chemical properties.

Uniqueness: Mesuaxanthone A is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of hydroxy and methoxy groups contributes to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for further research and development .

Actividad Biológica

Mesuaxanthone A is a xanthone derivative primarily derived from the plant Mesua ferrea, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of Mesuaxanthone A, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

Mesuaxanthone A has the molecular formula and is classified as a polyphenol and an aromatic ether. Its structure contributes to its biological activity, making it a subject of interest in pharmacological research .

Antimicrobial Activity

Research indicates that Mesuaxanthone A exhibits significant antimicrobial properties against various pathogens. In studies involving extracts from Mesua ferrea, it was found that the xanthones present demonstrated potent activity against both gram-positive and gram-negative bacteria.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Inhibitory effect | |

| Candida albicans | Moderate activity |

The ethanol extract of Mesua ferrea seeds, which contains Mesuaxanthone A, showed efficacy against these pathogens, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

Mesuaxanthone A has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of Mesuaxanthone A on nine human cancer cell lines, revealing IC50 values that indicate significant potency:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 20.0 | Reactive oxygen species generation |

These findings highlight Mesuaxanthone A's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Anti-Inflammatory Activity

In addition to antimicrobial and anticancer properties, Mesuaxanthone A exhibits anti-inflammatory effects. Research has demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions.

The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in the expression of inflammatory mediators. This mechanism was supported by in vivo studies where administration of Mesuaxanthone A reduced inflammation markers in animal models .

Propiedades

IUPAC Name |

1,5-dihydroxy-3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGECASJMDDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189084 | |

| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-81-7 | |

| Record name | 1,5-Dihydroxy-3-methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.